molecular formula C10H4Cl2N2 B1347115 Propanedinitrile, ((2,6-dichlorophenyl)methylene)- CAS No. 2972-79-4

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-

Cat. No. B1347115
CAS RN: 2972-79-4
M. Wt: 223.05 g/mol
InChI Key: JONNMZZDUHHEOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Propanedinitrile, ((2,6-dichlorophenyl)methylene)- contains a total of 18 bonds. These include 14 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aliphatic) .

Scientific Research Applications

Organic Electronics and Solar Cells

One significant application area for derivatives of propanedinitrile is in organic electronics, particularly in the development of electron acceptors for bulk heterojunction polymer solar cells. For instance, indacenodithienothiophene (IDTT)-based postfullerene electron acceptors have shown high power conversion efficiencies. Research by Aldrich et al. (2019) systematically investigates the influence of end-group fluorination on the photovoltaic performance of a series of ITIC variants, demonstrating enhanced photovoltaic short-circuit current density and good open-circuit voltage, with ITIC-6F achieving the highest power conversion efficiency approaching 12% (Aldrich et al., 2019).

Antibacterial Agents

Another area of application is in the synthesis of compounds with potential antibacterial properties. Al-Adiwish et al. (2012) reported the synthesis of thiophenes from 2-[Bis(methylthio)methylene]propanedinitrile, demonstrating their characterized antibacterial activities. This research suggests the utility of such compounds in developing new antibacterial agents (Al-Adiwish et al., 2012).

Materials Chemistry

Propanedinitrile derivatives also find applications in materials chemistry, particularly in the creation of nanostructures with unique photophysical properties. Zhang et al. (2007) explored the synthesis of single-crystal one-dimensional nanostructures of a specific propanedinitrile derivative through a solution process. This process yielded nanoribbons, nanotubes, and nanowires, demonstrating significant changes in optical properties depending on the morphology, which could have implications for materials science and nanotechnology applications (Zhang et al., 2007).

Photochemical Applications

Propanedinitrile is also involved in photochemical reactions, such as the monoalkylation of propanedinitrile by electron-rich alkenes, as investigated by Ohashi et al. (2008). This work contributes to understanding the regioselectivity and mechanisms underlying photochemical polar addition reactions, which can be fundamental in developing new photochemical synthesis methods (Ohashi et al., 2008).

Heterocyclic Chemistry

Furthermore, propanedinitrile derivatives are utilized in heterocyclic chemistry for synthesizing selenium-containing heterocycles, as shown by Sommen et al. (2007). This research highlights the base-catalyzed reactions of malononitrile with phenyl isoselenocyanate, leading to novel compounds with potential applications in pharmaceuticals and materials science (Sommen et al., 2007).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNMZZDUHHEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183871
Record name Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
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Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-

CAS RN

2972-79-4
Record name 2-[(2,6-Dichlorophenyl)methylene]propanedinitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2,6-Dichlorophenyl)methylene)propanedinitrile
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Record name NSC98314
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Record name Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2,6-DICHLOROPHENYL)METHYLENE)PROPANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLM7EG4PZ
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